

Application Note: HPLC Method for the Quantification of Disperse Orange 30

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|----------------------|--------------------|-----------|
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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Disperse Orange 30**. The described method is applicable for the determination of the dye in various samples, including textile extracts and quality control of the dye substance. This document provides a comprehensive protocol, including instrumentation, reagent preparation, and data analysis.

Introduction

Disperse Orange 30 is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3][4][5][6] Accurate quantification of this dye is crucial for quality control, environmental monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of disperse dyes due to its high resolution and sensitivity.[1] This application note presents a reliable HPLC method for the determination of **Disperse Orange 30**.

Experimental

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatography Column: A C18 reversed-phase column is recommended. A suitable example is a Newcrom R1 or XBridge C18 (5 μm, 2.1 x 150 mm).[7]

Methodological & Application





- Software: Chromatography data acquisition and processing software.
- Analytical Balance: For accurate weighing of standards.
- Volumetric Glassware: For preparation of standards and mobile phase.
- Syringe Filters: 0.45 μm PTFE or similar, for sample and standard filtration.
- Disperse Orange 30 analytical standard: Of known purity.
- · Acetonitrile (MeCN): HPLC grade.
- · Water: HPLC grade or ultrapure water.
- Phosphoric acid or Formic acid: Analytical grade. Phosphoric acid can be used for standard UV detection, while formic acid is suitable for Mass Spectrometry (MS) compatible methods.
 [7][8]
- Methanol (MeOH): HPLC grade, for sample and standard preparation.

A reversed-phase HPLC method is employed for the separation and quantification of **Disperse Orange 30**.[7] The following table summarizes the recommended chromatographic conditions.



| Parameter | Recommended Conditions |
|----------------------|---|
| Column | C18 reversed-phase, e.g., XBridge C18, 5 μm, 2.1 x 150 mm |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) B: Acetonitrile[7][8] |
| Gradient | 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions |
| Flow Rate | 0.30 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 10 μL |
| Detection Wavelength | 450 nm (based on absorbance measurements) [9] or 420 nm[8] |

Protocols

- Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of Disperse
 Orange 30 analytical standard and dissolve it in methanol in a volumetric flask to obtain a
 final concentration of 1000 mg/L.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 250 mg/L).[8]
- Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection.

The sample preparation will vary depending on the matrix. The following is a general procedure for solid samples and a specific example for textile samples.

General Solid Sample:

Accurately weigh a known amount of the homogenized sample.

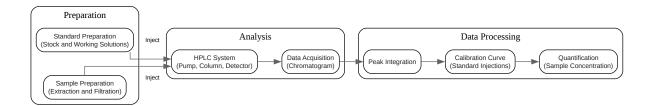


- Extract the dye with a suitable solvent, such as methanol, using sonication for a specified time (e.g., 30 minutes).[10]
- Centrifuge the sample to pellet any insoluble material.[10]
- Filter the supernatant through a 0.45 μm syringe filter.
- Dilute the filtrate with methanol if necessary to bring the concentration within the calibration range.

Textile Sample Extraction:

- Cut a representative portion of the textile sample (e.g., 1 gram).[10]
- Extract the dye using chlorobenzene or methanol under sonication at an elevated temperature (e.g., 50 °C for 30 minutes).[8][10]
- After extraction, remove the solvent (e.g., by evaporation).[8]
- Dissolve the residue in methanol.[8]
- Filter the solution through a 0.45 μm syringe filter before HPLC analysis.[10]

The following diagram illustrates the experimental workflow for the HPLC quantification of **Disperse Orange 30**.



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HPLC Analysis Workflow for Disperse Orange 30

Data and Results

The quantification of **Disperse Orange 30** is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of **Disperse Orange 30** in the samples is then determined from this calibration curve.

The following table summarizes the typical method validation parameters for the HPLC analysis of disperse dyes.

| Parameter | Typical Performance |
|-----------------------------------|-----------------------------|
| Linearity (r²) | > 0.995[8] |
| Recovery | 92.1% - 98.7%[8] |
| Relative Standard Deviation (RSD) | < 8.0%[8] |
| Limit of Detection (LOD) | 2.0 mg/kg (HPLC-DAD)[8] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |

Discussion

The described HPLC method provides a reliable and reproducible approach for the quantification of **Disperse Orange 30**. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation of the analyte from potential interferences. The detection wavelength of 450 nm provides good sensitivity for this orange dye.[9] For enhanced specificity, particularly in complex matrices, this method can be coupled with a mass spectrometer.

It is important to note that co-elution with other dyes, such as Disperse Yellow 3, can occur under certain conditions, which may necessitate method optimization or the use of a mass detector for unambiguous identification and quantification.

Conclusion



This application note outlines a detailed and validated HPLC method for the quantification of **Disperse Orange 30**. The provided protocols and performance data demonstrate the suitability of this method for routine analysis in quality control and research environments.

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